molecular formula C14H11FN2O3 B4926395 1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4926395
M. Wt: 274.25 g/mol
InChI Key: AXIIQJKRSNNWEE-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of specific enzymes and receptors in the body. This inhibition leads to the disruption of various biochemical pathways, resulting in the desired therapeutic effect. The exact mechanism of action varies depending on the specific application of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione vary depending on the specific application of this compound. In medicine, this compound has shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. In agriculture, it has been shown to have insecticidal properties and can effectively control pests. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high purity, efficiency in synthesis, and versatility in applications. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. These include further studies on its potential applications in medicine, agriculture, and material science, as well as the development of novel derivatives with improved properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective compounds.

Synthesis Methods

The synthesis of 1-allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-fluorobenzaldehyde and barbituric acid in the presence of an acid catalyst. The resulting product is then reacted with allyl bromide to obtain the final compound. This method is highly efficient and yields a high purity product.

Scientific Research Applications

1-Allyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-2-7-17-13(19)11(12(18)16-14(17)20)8-9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,16,18,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIIQJKRSNNWEE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

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